5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE
Description
5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE: is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyran derivative, substituted with a 2,6-difluorobenzyl group, a methyl group, and a propyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Properties
IUPAC Name |
5-[(2,6-difluorophenyl)methoxy]-7-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-5-13-10-19(23)25-18-9-12(2)8-17(20(13)18)24-11-14-15(21)6-4-7-16(14)22/h4,6-10H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBPDNRKMUYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the 2,6-Difluorobenzyl Group: The 2,6-difluorobenzyl group can be introduced via an etherification reaction using 2,6-difluorobenzyl bromide and a suitable base such as potassium carbonate.
Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to an alcohol.
Substitution: The fluorine atoms in the 2,6-difluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2H-chromen-2-one: Lacks the 2,6-difluorobenzyl and propyl groups, resulting in different chemical properties and biological activities.
5-[(2,6-Dichlorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
5-[(2,6-Difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one: Differs by the presence of an additional methyl group, influencing its steric and electronic properties.
Uniqueness: : The presence of the 2,6-difluorobenzyl group in 5-[(2,6-DIFLUOROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE imparts unique electronic and steric effects, enhancing its reactivity and potential biological activities compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
